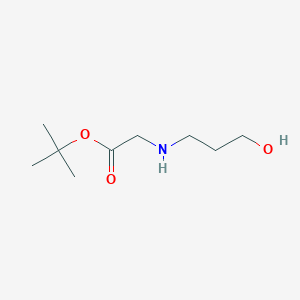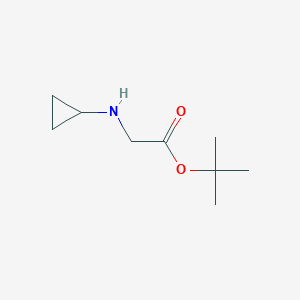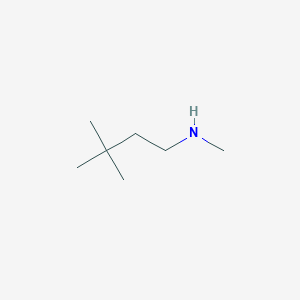![molecular formula C15H23NO3 B7862881 tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate](/img/structure/B7862881.png)
tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate
Vue d'ensemble
Description
tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate: is an organic compound with the molecular formula C15H23NO3 It is a derivative of glycine, where the amino group is substituted with a benzyl group and a hydroxyethyl group, and the carboxyl group is esterified with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate typically involves the following steps:
Protection of the amino group: The amino group of glycine is protected using a tert-butyl group to form tert-butyl glycine.
Substitution reaction: The protected glycine undergoes a substitution reaction with benzyl chloride in the presence of a base to introduce the benzyl group.
Hydroxyethylation: The benzylated intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group.
Deprotection: Finally, the tert-butyl protecting group is removed under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Alkyl halides and bases such as sodium hydroxide or potassium carbonate are commonly used.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted amino acid derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of complex molecules: tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine:
Drug development: It serves as a building block in the development of new drugs, particularly those targeting neurological and metabolic disorders.
Industry:
Material science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(benzyl (2-hydroxyethyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and hydroxyethyl groups enhance its binding affinity and specificity towards these targets, modulating their activity and resulting in the desired biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate
- Tert-butyl 2-(benzylamino)acetate
- Tert-butyl 2-(2-hydroxyethylamino)acetate
Comparison:
- tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate is unique due to the presence of both benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties.
- Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate lacks the benzyl group, resulting in different reactivity and binding characteristics.
- Tert-butyl 2-(benzylamino)acetate lacks the hydroxyethyl group, affecting its solubility and interaction with biological targets.
- Tert-butyl 2-(2-hydroxyethylamino)acetate lacks the benzyl group, leading to differences in its chemical stability and reactivity.
Propriétés
IUPAC Name |
tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)12-16(9-10-17)11-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQFTZQELSQGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCO)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl[iminobis(acetic acid methyl)] ester](/img/structure/B7862816.png)
![2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862823.png)
![2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862837.png)
![2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862852.png)
![2-[Methyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7862859.png)
![2-[(2-Bromo-benzyl)-methyl-amino]-ethanol](/img/structure/B7862872.png)
![2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol](/img/structure/B7862875.png)


amino]-1-ethanol](/img/structure/B7862896.png)
![2-[Ethyl-(2-fluoro-benzyl)-amino]-ethanol](/img/structure/B7862907.png)
